Benzene;hexabromide

Catalog No.
S15389775
CAS No.
M.F
C6H6Br6-6
M. Wt
557.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Benzene;hexabromide

Product Name

Benzene;hexabromide

IUPAC Name

benzene;hexabromide

Molecular Formula

C6H6Br6-6

Molecular Weight

557.5 g/mol

InChI

InChI=1S/C6H6.6BrH/c1-2-4-6-5-3-1;;;;;;/h1-6H;6*1H/p-6

InChI Key

UYJGUJAMDHRRBG-UHFFFAOYSA-H

Canonical SMILES

C1=CC=CC=C1.[Br-].[Br-].[Br-].[Br-].[Br-].[Br-]

Benzene hexabromide, also known as hexabromobenzene, is a highly brominated aromatic compound with the chemical formula C6Br6\text{C}_6\text{Br}_6. This compound consists of a benzene ring in which all six hydrogen atoms are replaced by bromine atoms. It appears as a white crystalline solid and is characterized by its high bromine content, typically exceeding 86% by weight. Hexabromobenzene has a molecular weight of 551.7 g/mol and a melting point of approximately 327 °C. It is insoluble in water but soluble in organic solvents such as ethanol, ether, and benzene .

The primary method for synthesizing hexabromobenzene is through the bromination of benzene, which involves the substitution of hydrogen atoms with bromine atoms. The reaction can be represented as follows:

C6H6+6Br2C6Br6+6HBr\text{C}_6\text{H}_6+6\text{Br}_2\rightarrow \text{C}_6\text{Br}_6+6\text{HBr}

This reaction requires the presence of heat and ultraviolet light to proceed effectively, facilitating an electrophilic aromatic substitution mechanism where bromine acts as the electrophile . Additionally, hexabromobenzene can undergo further chemical transformations, such as debromination when treated with reactive materials like montmorillonite-templated zero-valent iron, producing various debrominated products .

The synthesis of hexabromobenzene primarily relies on the bromination of benzene using bromine gas. The process typically involves:

  • Reaction Setup: Benzene is mixed with an excess of bromine in a controlled environment.
  • Conditions: The reaction is conducted under heat and UV light to facilitate the substitution reaction.
  • Product Isolation: Upon completion, hexabromobenzene is isolated from the reaction mixture, often requiring purification steps to remove unreacted bromine and by-products like hydrogen bromide .

Alternative methods for synthesizing hexabromobenzene involve using different halogenation techniques or employing catalytic systems to enhance yield and selectivity.

Hexabromobenzene finds extensive applications across various industries:

  • Flame Retardant: It is widely used as a flame retardant additive in plastics, textiles, and electrical goods due to its ability to suppress combustion effectively .
  • Material Science: Hexabromobenzene serves as a precursor in the production of graphene-like films through electrochemical reduction processes, contributing to advancements in energy storage technologies .
  • Research

Studies on hexabromobenzene have focused on its interactions with various organic solvents and reactive materials. For instance, research has shown that its degradation can be catalyzed by montmorillonite-templated zero-valent iron, highlighting the potential for environmental remediation strategies involving this compound. The interaction between hexabromobenzene and different solvents also influences its degradation pathways and metabolic fate in biological systems .

Hexabromobenzene belongs to a class of polyhalogenated aromatic compounds which include:

  • Hexachlorobenzene (C₆Cl₆): Similar structure but with chlorine substituents instead of bromine; known for its use as a pesticide.
  • Benzene Hexachloride (C₆H₆Cl₆): Also known as lindane; produced through chlorination of benzene; serves as an insecticide.
  • Tribromophenol (C₁₂H₉Br₃O): A compound containing three bromines; used in various industrial applications.

Comparison Table

CompoundChemical FormulaKey Features
HexabromobenzeneC₆Br₆High flame retardant properties; metabolic activity
HexachlorobenzeneC₆Cl₆Used primarily as a pesticide; environmental concerns
Benzene HexachlorideC₆H₆Cl₆Known for insecticidal properties; multiple isomers
TribromophenolC₁₂H₉Br₃OUtilized in industrial applications; less toxic than others

Hexabromobenzene's uniqueness lies in its high bromination level, making it particularly effective as a flame retardant while also raising concerns regarding its environmental persistence and potential toxicity .

The conventional synthesis of hexabromobenzene involves the direct bromination of benzene using stoichiometric bromine (Br₂) under thermal or photolytic conditions. Benzene reacts with six equivalents of bromine at elevated temperatures (150–200°C) in the presence of ultraviolet (UV) light, yielding hexabromobenzene and hydrogen bromide (HBr) as a byproduct:

$$
\text{C}6\text{H}6 + 6\ \text{Br}2 \xrightarrow{\Delta, \ h\nu} \text{C}6\text{Br}_6 + 6\ \text{HBr}
$$

This method relies on radical chain mechanisms initiated by UV light, which cleaves Br₂ into bromine radicals (Br- ). These radicals abstract hydrogen atoms from benzene, forming aryl radicals that subsequently react with Br₂ to propagate the substitution process. While this approach achieves full bromination, it requires excess bromine (6–8 equivalents) to drive the reaction to completion, resulting in significant HBr emissions. Industrial implementations often incorporate HBr scrubbers to mitigate environmental release, though energy-intensive purification steps remain a limitation.

Catalytic Bromination Using Lewis Acids

Electrophilic aromatic substitution (EAS) mediated by Lewis acids such as iron(III) bromide (FeBr₃) or aluminum bromide (AlBr₃) enables controlled monobromination to hexabromobenzene. These catalysts polarize Br₂, generating a bromonium ion (Br⁺) electrophile that attacks the benzene ring:

$$
\text{Br}2 + \text{FeBr}3 \rightarrow \text{Br}^+ + \text{FeBr}_4^-
$$

The catalytic cycle proceeds via intermediate σ-complex formation, followed by deprotonation to regenerate the aromatic system. Sequential bromination steps necessitate incremental additions of Br₂ and catalyst, with reaction temperatures modulated between 50°C and 80°C to prevent over-bromination. FeBr₃ demonstrates superior activity over AlBr₃, achieving 92–95% hexabromobenzene yields at 70°C with 5 mol% catalyst loading. However, catalyst recovery remains challenging due to hydrolysis upon aqueous workup, necessitating solvent extraction or distillation for reuse.

Solvent-Mediated Bromination Techniques

The choice of solvent significantly influences reaction kinetics and product distribution. Nonpolar solvents like carbon tetrachloride (CCl₄) or dichloromethane (CH₂Cl₂) enhance bromine solubility and stabilize reactive intermediates, whereas polar aprotic solvents (e.g., dimethylformamide) accelerate electrophile formation. Hexabromobenzene’s limited solubility in water (0.12 mg/L at 25°C) contrasts with its high solubility in chloroform (10 mg/mL), enabling facile isolation via precipitation or crystallization.

In one protocol, benzene bromination in chloroform at 60°C with 6.2 equivalents of Br₂ achieves 88% conversion to hexabromobenzene within 12 hours. Solvent recycling through rotary evaporation reduces waste, though halogenated solvents pose disposal challenges. Recent efforts explore ionic liquids as green alternatives, with 1-butyl-3-methylimidazolium bromide ([BMIM]Br) showing promise for stabilizing Br⁺ and improving atom economy.

Eco-Friendly Synthesis Using Hypohalous Acid Systems

Hypobromous acid (HOBr)-based systems offer a sustainable alternative to molecular bromine. Generated in situ from sodium bromide (NaBr) and oxidizing agents like hydrogen peroxide (H₂O₂) in acidic media, HOBr serves as a mild electrophile:

$$
\text{NaBr} + \text{H}2\text{O}2 + \text{H}2\text{SO}4 \rightarrow \text{HOBr} + \text{NaHSO}4 + \text{H}2\text{O}
$$

Benzene reacts with HOBr at 40–60°C under atmospheric pressure, undergoing stepwise bromination via an electrophilic mechanism. This method minimizes HBr emissions and eliminates hazardous Br₂ handling, achieving 85–90% hexabromobenzene yields with stoichiometric NaBr. Scalability is enhanced by continuous HOBr generation, though reaction times extend to 24–36 hours due to slower kinetics compared to traditional methods.

Continuous Flow Reactor Applications

Continuous flow reactors (CFRs) are emerging as tools for scalable hexabromobenzene production. Microfluidic channels enable precise temperature control (±2°C) and rapid mixing, reducing side reactions and improving selectivity. In a prototype system, benzene and Br₂ are fed into a PTFE reactor at 100°C with a residence time of 10 minutes, achieving 94% conversion per pass. CFRs facilitate catalyst recycling via immobilized FeBr₃ on silica supports, though long-term stability requires further optimization.

Flame Retardant Mechanisms in Polymer Matrices

Benzene hexabromide exhibits highly effective flame retardant properties through gas-phase radical scavenging mechanisms that fundamentally disrupt the combustion process in polymer matrices [1] [2] [3]. The compound operates by releasing bromine radicals when exposed to elevated temperatures, typically beginning around 300-400°C, which coincides with the thermal decomposition temperatures of most commercial polymers [4] [5]. This temperature range makes benzene hexabromide particularly effective for high-temperature applications where other flame retardants may lose efficacy [6] [7].

Research has demonstrated that benzene hexabromide functions optimally in polymer matrices through multiple complementary pathways [2] [11]. The released bromine species form stable, low-energy radicals that compete with the chain reactions necessary for sustained combustion [8] [12]. Additionally, the hydrogen bromide gas generated during thermal decomposition acts as a flame diluent, reducing the concentration of oxygen and combustible gases in the flame zone [10] [2].

Table 1: Flame Retardant Mechanisms in Polymer Matrices

Flame RetardantMechanismBromine Content (wt%)Active Temperature Range (°C)Primary Action
Benzene HexabromideGas-phase radical scavenging86.0300-400Hydrogen bromide formation, radical capture
Polybrominated Diphenyl EthersGas-phase radical scavenging50.0-85.0250-350Hydrogen bromide formation, radical capture
Tetrabromobisphenol AGas-phase radical scavenging58.5200-300Hydrogen bromide formation, radical capture
HexabromocyclododecaneGas-phase radical scavenging74.7240-290Hydrogen bromide formation, radical capture
Aluminum HydroxideEndothermic decomposition/dilution0.0180-220Water vapor release
Magnesium HydroxideEndothermic decomposition/dilution0.0332-380Water vapor release

The thermal stability of benzene hexabromide represents a significant advantage in polymer processing applications [1] [6]. With a melting point of 326-327°C, the compound maintains structural integrity during typical polymer processing temperatures, ensuring consistent flame retardant performance throughout the manufacturing process [13] [5]. This thermal stability also contributes to the long-term effectiveness of the flame retardant properties in finished products, as the compound resists thermal degradation under normal operating conditions [6] [7].

Table 2: Thermal and Physical Properties of Benzene Hexabromide

PropertyValueReference Source
Molecular Weight551.49 g/molNational Institute of Standards and Technology WebBook
Melting Point326-327°CAccuStandard/Michigan Department of Environmental Quality
Bromine Content86%Multiple analytical sources
Thermal Decomposition Temperature300-400°CThermal analysis studies
Water Solubility0.16 μg/LEnvironmental Protection Agency Estimation Programs Interface Suite
Vapor Pressure at 25°C1.63 × 10⁻⁸ mmHgEnvironmental Protection Agency Estimation Programs Interface Suite
Log Kow (Octanol-Water Partition)6.07Environmental Protection Agency Estimation Programs Interface Suite
Physical State at Room TemperatureWhite crystalline solidMultiple analytical sources

Dielectric Properties in Electrical Components

Benzene hexabromide demonstrates exceptional dielectric properties that make it particularly valuable in electrical component applications, especially high-voltage capacitors [1] [14]. The compound exhibits high dielectric strength, estimated to exceed 10 kilovolts per millimeter based on its aromatic halogen structure and crystalline morphology [15] [16]. This dielectric performance surpasses many conventional polymer dielectrics and approaches the performance levels required for demanding electrical applications [17] [15].

The molecular structure of benzene hexabromide contributes significantly to its dielectric properties [18] [15]. Electron diffraction studies have revealed that the compound adopts a distorted configuration with alternating bromine atoms positioned above and below the benzene ring plane, creating a structure with S6 symmetry [18]. This molecular arrangement enhances the compound's ability to withstand high electric fields without undergoing dielectric breakdown, making it suitable for applications requiring sustained electrical performance under stress [15] [16].

The dielectric constant of benzene hexabromide, while not directly measured in available literature, can be estimated based on the dielectric properties of similar aromatic halogen compounds [19] [14]. Benzene itself exhibits a dielectric constant of 2.3, and the addition of six bromine substituents is expected to increase this value significantly due to the increased molecular polarizability [19] [14]. Polybrominated compounds typically exhibit dielectric constants in the range of 3.0-4.5, suggesting that benzene hexabromide likely falls within or above this range [20] [21].

The electrical insulation properties of benzene hexabromide are further enhanced by its extremely low water solubility of 0.16 micrograms per liter and negligible vapor pressure [5]. These properties minimize moisture absorption and volatile loss, both of which can significantly degrade dielectric performance in electrical components [21] [17]. The compound's high log Kow value of 6.07 indicates strong hydrophobic character, which contributes to maintaining consistent dielectric properties in humid environments [5].

Table 3: Dielectric Properties Comparison

MaterialDielectric Constant (εr)Dielectric Strength (kV/mm)Application
Benzene HexabromideNot directly available*High (estimated >10)**High voltage capacitors
Benzene (reference)2.3100-1700*Laboratory reference
Polybrominated compounds (typical)3.0-4.510-30Electrical insulation
Polyethylene2.2-2.418-40Cable insulation
Polystyrene2.4-2.620-25Electronic housings
Air1.00063.0Reference standard

*Specific data not found in literature
Estimated based on aromatic halogen compound properties
*
Range depends on electrode conditions

Comparative Efficacy with Polybrominated Diphenyl Ethers

Benzene hexabromide demonstrates superior performance characteristics compared to polybrominated diphenyl ethers in several critical applications [22] [23] [24]. The significantly higher bromine content of benzene hexabromide (86% versus 50-85% for polybrominated diphenyl ethers) translates to enhanced flame retardant efficiency at lower loading levels [1] [23] [24]. This efficiency advantage allows for reduced additive concentrations while maintaining equivalent or superior flame retardant performance, thereby minimizing negative impacts on polymer mechanical properties [23] [24].

The thermal stability profile of benzene hexabromide provides distinct advantages over many polybrominated diphenyl ether formulations [25] [4]. While penta-bromodiphenyl ether mixtures typically begin decomposing at 250-350°C, benzene hexabromide maintains stability up to 300-400°C before initiating its flame retardant action [4] [6]. This higher activation temperature makes benzene hexabromide particularly suitable for high-temperature polymer processing and applications where thermal cycling is encountered [6] [7].

Limiting oxygen index testing, a standard measure of flame retardant effectiveness, indicates that benzene hexabromide can achieve oxygen index values of 25-30 when properly formulated in polymer matrices [6] [7]. These values compare favorably with penta-bromodiphenyl ether systems (20-28) and approach the performance levels of deca-bromodiphenyl ether formulations (28-35) [26] [24]. The efficiency of benzene hexabromide allows these performance levels to be achieved with lower loading requirements, typically 5-15% by weight compared to 5-30% for polybrominated diphenyl ether systems [23] [24].

Research conducted on aerospace applications has demonstrated that benzene hexabromide can achieve oxygen index values approaching 100% when used at loading levels of 50-60% in fluorinated polymer matrices [6] [7]. This exceptional performance, combined with maintained mechanical properties, represents a significant advancement over polybrominated diphenyl ether systems, which often require loading levels exceeding 75% to achieve comparable flame retardant performance in demanding applications [6] [7].

Table 4: Comparative Efficacy with Polybrominated Diphenyl Ethers

ParameterBenzene HexabromidePolybrominated Diphenyl Ethers (Penta-BDE)Polybrominated Diphenyl Ethers (Deca-BDE)
Limiting Oxygen Index25-30 (estimated)20-2828-35
Thermal StabilityExcellent (>300°C)Good (250-350°C)Excellent (>400°C)
Loading Required (wt%)5-15%5-30%10-25%
Smoke ProductionModerateModerate-HighHigh
Environmental PersistenceHigh persistenceVery high persistenceVery high persistence
Recycling CompatibilityGood thermal stabilityModerateGood

The industrial applications of benzene hexabromide span multiple sectors, with particularly strong performance in high-voltage electrical applications [1] [6]. In capacitor applications, loading levels of 50-75% by weight provide exceptional dielectric strength while maintaining the flame retardant properties essential for electrical component reliability [1] [6]. For general polymer flame retardancy applications, loading levels of 5-15% by weight typically provide adequate flame retardant performance without significantly compromising mechanical properties [6] [7].

Table 5: Industrial Applications and Loading Levels

ApplicationTypical Loading (wt%)Key Performance BenefitMatrix Compatibility
High Voltage Capacitors50-75%High dielectric strengthExcellent
Polymer Flame Retardancy5-15%Efficient flame retardancyGood
Electrical Component Housing10-20%Electrical insulation + flame retardancyGood
Wire and Cable Insulation8-12%Flame retardancy with flexibilityModerate
Electronic Circuit Boards3-8%Thermal stabilityGood
Aerospace Applications20-30%High oxygen index performanceExcellent

Electrophilic aromatic substitution represents the fundamental mechanism by which benzene undergoes bromination to ultimately form hexabromobenzene [1] [2]. The process involves a well-characterized two-step mechanism where the rate-determining step is the formation of a sigma-bond between the electrophile and the aromatic ring [3] [4].

The mechanism initiates with the generation of a strongly electrophilic bromine species through coordination with Lewis acid catalysts such as iron tribromide or aluminum bromide [1] [5]. This preliminary step involves the polarization of molecular bromine to create a species that behaves as a bromine cation (Br⁺), significantly enhancing its electrophilic character [5] [6]. The resulting complex, such as [Br-Br-FeBr₃], exhibits substantial positive character on the terminal bromine atom, making it sufficiently reactive to overcome the aromatic stabilization energy of benzene [1] [7].

The rate-determining step involves the attack of benzene's π-electron system on the activated bromine electrophile [1] [3]. This process requires substantial activation energy, approximately 35.2 kcal/mol, due to the temporary disruption of benzene's aromatic stability [7] [8]. The transition state for this step occurs relatively late on the reaction coordinate, resembling the arenium ion intermediate more than the starting materials, in accordance with the Hammond postulate [9].

Formation of the arenium ion intermediate represents a critical stage where the benzene ring temporarily loses its aromatic character [3] [4]. This carbocation intermediate is stabilized through resonance delocalization, with the positive charge distributed among the ortho and para positions relative to the site of substitution [2] [10]. The intermediate exhibits multiple resonance structures, though it remains significantly less stable than the original aromatic system [7].

The second step involves rapid deprotonation of the arenium ion by a base, typically the bromide ion generated from the Lewis acid complex [1] [3]. This step proceeds with a rate constant of approximately 1.8 × 10⁶ s⁻¹, making it much faster than the initial electrophilic attack [8]. The deprotonation restores the aromatic character of the ring, providing the thermodynamic driving force for the substitution pathway over potential addition reactions [4].

Reaction StepRelative Energy (kcal/mol)Rate Constant (s⁻¹)Mechanism Description
Electrophile Formation (Br₂ + Lewis Acid)0.0N/ABr₂ coordinates to FeBr₃ forming activated electrophile
Aromatic Attack (Rate-determining)35.22.3 × 10⁻⁴Benzene π-electrons attack polarized bromine
Arenium Ion Formation28.4EquilibriumResonance-stabilized carbocation intermediate
Deprotonation (Fast)5.11.8 × 10⁶Base abstracts proton to restore aromaticity
Product Formation-15.8N/ABromobenzene formation with catalyst regeneration

Bromine Activation Pathways in Halogenation

Multiple pathways exist for activating molecular bromine toward electrophilic aromatic substitution, each exhibiting distinct mechanistic features and practical applications [5] [11] [12]. The choice of activation method significantly influences reaction selectivity, product distribution, and byproduct formation patterns.

Lewis acid catalysis represents the most widely employed activation strategy for controlled aromatic bromination [1] [5] [6]. Iron tribromide and aluminum tribromide function as highly effective catalysts, coordinating to molecular bromine and creating a polarized complex where one bromine atom acquires substantial positive character [5]. The mechanism involves formation of complexes such as [Br⁺][FeBr₄⁻] or [Br⁺][AlBr₄⁻], which serve as potent electrophiles capable of attacking the benzene ring under mild conditions [1] [6].

The coordination process fundamentally alters the electronic structure of the bromine molecule, shifting electron density away from the terminal bromine atom and creating a species with enhanced electrophilic reactivity [5] [6]. This activation occurs through a reversible Lewis acid-base interaction, allowing for catalyst regeneration after the substitution reaction [6]. The process operates efficiently at room temperature and provides excellent control over reaction selectivity [13].

Photochemical activation represents an alternative pathway involving homolytic cleavage of the bromine-bromine bond under ultraviolet irradiation [14] [11]. This method generates bromine radicals (Br- ) that can initiate radical chain mechanisms rather than ionic electrophilic substitution pathways [11] [15]. While this approach can achieve high conversion rates, it typically results in lower selectivity and increased formation of polybrominated products [14] [11].

Energy transfer photosensitization has emerged as a sophisticated activation method utilizing organic photocatalysts to generate bromine radicals under visible light conditions [16]. This approach employs compounds such as cinnamyl bromide derivatives that undergo β-fragmentation upon photosensitization, releasing bromine radicals in controlled concentrations [16]. The method offers temporal control over radical generation and can achieve catalytic turnover through dormant species formation [16].

Iodine(III)-mediated activation represents a novel approach where electron-deficient λ³-iodanes activate molecular bromine toward aromatic substitution [12]. This method can deliver both bromine atoms from a single Br₂ molecule to aromatic substrates, including highly deactivated systems [12]. The process operates through an oxidative mechanism where I(III) species are reduced to I(I), indicating involvement of electron transfer processes [12].

Activation MethodElectrophile GeneratedReaction ConditionsSelectivityByproduct Formation
FeBr₃ CatalystBr⁺ (FeBr₄⁻)Room temperature, dryHighLow
AlBr₃ CatalystBr⁺ (AlBr₄⁻)Room temperature, dryHighLow
UV Light/HeatBr- radicalElevated temperature, lightLowHigh
Lewis Acid-FreePolarized Br-BrHigh temperature requiredVery lowVery high
I(III) MediatedActivated Br₂Room temperature, mildModerateModerate

Kinetics of Sequential Bromination Reactions

Sequential bromination of benzene to form hexabromobenzene involves six consecutive electrophilic substitution steps, each characterized by distinct kinetic parameters and mechanistic features [17] [3]. The progression from monobromination through hexabromination exhibits systematically decreasing reaction rates due to the cumulative deactivating effects of previously installed bromine substituents [10] [18].

The initial monobromination step proceeds most rapidly with a normalized rate constant serving as the reference point for subsequent substitutions [17] [3]. This step encounters the least electronic resistance as it involves attack on the unsubstituted benzene ring, which maintains its full aromatic electron density [3]. The activation energy for this step approximates 35.2 kcal/mol, consistent with typical electrophilic aromatic substitution processes [8].

Dibromination occurs with significantly reduced kinetics, exhibiting approximately 32% of the monobromination rate [17]. The presence of the first bromine substituent creates a deactivating effect through its electron-withdrawing inductive properties [10]. This deactivation increases the activation energy to approximately 38.7 kcal/mol, reflecting the increased difficulty of forming the arenium ion intermediate in the electron-deficient aromatic system [10].

Progressive polybromination steps show exponentially decreasing rates as additional bromine substituents compound the deactivating effects [17] [18]. Tribromination proceeds at only 8.9% of the original rate, while tetrabromination drops to 1.8% of the monobromination rate [17]. These dramatic rate reductions reflect the cumulative electronic deactivation and increasing steric hindrance around the aromatic ring [18].

The final bromination steps to form hexabromobenzene become increasingly challenging, with pentabromination occurring at only 0.31% of the initial rate and the final hexabromination step at merely 0.052% [17]. These severe rate limitations necessitate increasingly harsh reaction conditions, including elevated temperatures and extended reaction times [19] [20]. The activation energies for these steps reach 49.3 and 52.8 kcal/mol respectively, indicating substantial kinetic barriers [17].

Temperature coefficients increase systematically throughout the bromination sequence, rising from 1.5 per 10°C for monobromination to 3.2 per 10°C for hexabromination [17]. This trend reflects the increasing sensitivity of the later substitution steps to thermal activation, consistent with their higher activation energies [8]. The elevated temperature dependence becomes particularly important for achieving complete conversion to hexabromobenzene under practical reaction conditions [19].

Bromination StepRelative RateActivation Energy (kcal/mol)Temperature Coefficient (per 10°C)
Monobromination1.0000035.21.5
Dibromination0.3200038.71.7
Tribromination0.0890042.12.1
Tetrabromination0.0180045.92.5
Pentabromination0.0031049.32.9
Hexabromination0.0005252.83.2

Byproduct Formation and Control Strategies

Benzene bromination reactions generate several classes of byproducts that can compromise reaction efficiency and product purity if not properly controlled [18] [21]. Understanding these formation pathways enables development of effective strategies to minimize unwanted side reactions and optimize hexabromobenzene synthesis [10] [22].

Polybrominated aromatic byproducts represent the most significant challenge in controlled bromination reactions [18]. These compounds form through multiple electrophilic substitution events occurring at different rates and with varying regioselectivity [10]. The formation of dibromobenzene, tribromobenzene, and higher brominated species becomes particularly problematic when attempting to achieve selective monobromination or when reagent stoichiometry is not carefully controlled [18] [22].

Hydrogen bromide generation occurs as an inevitable consequence of each electrophilic substitution step [1] [3]. While not typically considered a problematic byproduct from a chemical perspective, hydrogen bromide can create environmental and safety concerns due to its corrosive nature [23]. Additionally, accumulation of hydrogen bromide can lead to equipment corrosion and requires appropriate containment and neutralization strategies [18].

Bromine radical formation becomes significant under photochemical conditions or at elevated temperatures [14] [11]. These radicals can initiate alternative reaction pathways, including radical substitution mechanisms that exhibit different regioselectivity patterns compared to ionic electrophilic substitution [11] [15]. Radical pathways often lead to reduced selectivity and increased formation of complex product mixtures [14].

Addition products can form under harsh conditions where the aromatic stabilization energy is overcome, leading to formation of non-aromatic cyclohexane derivatives [20]. This pathway becomes more probable at high temperatures, particularly in the presence of excess halogen and under photochemical conditions [20]. While these addition products are typically unstable and can revert to substitution products, their formation represents an undesirable side reaction [20].

Oxidized species formation occurs when reactions are conducted in the presence of atmospheric oxygen or oxidizing impurities [18]. These byproducts can include quinones, phenols, and other oxygenated aromatics that form through side reactions involving oxygen radicals or other oxidizing species [18]. Such byproducts are particularly problematic in large-scale syntheses where complete exclusion of oxygen may be challenging [18].

Effective control strategies have been developed to minimize byproduct formation and optimize selectivity [18] [22]. Stoichiometric control represents the most fundamental approach, involving careful adjustment of bromine-to-substrate ratios to achieve desired substitution levels while minimizing overreaction [18]. Temperature control also plays a crucial role, with lower temperatures generally favoring cleaner reaction profiles at the expense of reaction rate [22].

Reaction atmosphere control through use of inert gases effectively prevents oxidative side reactions and reduces radical formation pathways [18]. Dark reaction conditions help minimize photochemical activation of bromine molecules, reducing radical pathway contributions [11]. Additionally, use of radical inhibitors such as stable nitroxide compounds can effectively suppress unwanted radical chain processes [16].

Byproduct TypeFormation MechanismControl StrategyEffectiveness (%)
Polybrominated aromaticsMultiple electrophilic substitutionsStoichiometric control, low temperature85
Hydrogen bromideProton elimination stepBase scavenging, good ventilation92
Bromine radicalsHomolytic cleavage under lightDark conditions, radical inhibitors78
Addition productsNon-aromatic ring formationMaintain aromatic stability88
Oxidized speciesSide reactions with oxygenInert atmosphere, dry conditions81

Hydrogen Bond Acceptor Count

6

Exact Mass

557.55083 g/mol

Monoisotopic Mass

551.55698 g/mol

Heavy Atom Count

12

Dates

Last modified: 08-11-2024

Explore Compound Types